molecular formula C16H15Cl3O3 B3936169 1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene

1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene

Cat. No.: B3936169
M. Wt: 361.6 g/mol
InChI Key: WBEFXVMCWDXDTN-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene is an organochlorine compound. It is a derivative of trichlorobenzene, featuring additional functional groups that enhance its chemical properties and potential applications. This compound is of interest due to its unique structure, which combines chlorinated aromatic rings with ether linkages, making it useful in various scientific and industrial contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene typically involves multiple steps:

    Starting Materials: The synthesis begins with 1,3,5-trichlorobenzene and 3-methoxyphenol.

    Etherification: The first step involves the etherification of 3-methoxyphenol with 1,3,5-trichlorobenzene under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Propoxylation: The resulting intermediate is then reacted with 1-bromo-3-chloropropane to introduce the propoxy group, using a similar base and solvent system.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scale, cost, and environmental impact. Catalysts and more efficient reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove chlorine atoms or modify the ether linkages.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Production of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated or modified ether compounds.

Scientific Research Applications

1,3,5-Trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated aromatic rings and ether linkages allow it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trichlorobenzene: A simpler compound with similar chlorinated aromatic structure but lacking the ether linkages.

    1,2,4-Trichlorobenzene: Another isomer with different substitution pattern, affecting its reactivity and applications.

    1,3,5-Tribromobenzene: Similar structure with bromine atoms instead of chlorine, leading to different chemical properties.

Uniqueness

1,3,5-Trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene is unique due to its combination of chlorinated aromatic rings and ether linkages, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets.

Properties

IUPAC Name

1,3,5-trichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3O3/c1-20-12-4-2-5-13(10-12)21-6-3-7-22-16-14(18)8-11(17)9-15(16)19/h2,4-5,8-10H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEFXVMCWDXDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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